molecular formula C18H23N3O3 B2536862 2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide CAS No. 474099-11-1

2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide

Cat. No.: B2536862
CAS No.: 474099-11-1
M. Wt: 329.4
InChI Key: RNDMUMLLPXFDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group (-CN), a nitrophenyl group, and an octyl chain attached to the prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide typically involves a Knoevenagel condensation reaction. This reaction is performed between cyanoacetamide and 4-nitrobenzaldehyde in the presence of a base such as triethylamine . The reaction is often carried out under microwave irradiation to achieve high yields in a short reaction time . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the octyl chain in 2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide imparts unique hydrophobic properties, enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .

Properties

IUPAC Name

(Z)-2-cyano-3-(4-nitrophenyl)-N-octylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-3-4-5-6-7-12-20-18(22)16(14-19)13-15-8-10-17(11-9-15)21(23)24/h8-11,13H,2-7,12H2,1H3,(H,20,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMUMLLPXFDMD-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.